Product packaging for Zinterol Hydrochloride(Cat. No.:CAS No. 38241-28-0)

Zinterol Hydrochloride

Cat. No.: B1684390
CAS No.: 38241-28-0
M. Wt: 414.9 g/mol
InChI Key: LVNUBJDWJFOMKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Zinterol (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H27ClN2O4S B1684390 Zinterol Hydrochloride CAS No. 38241-28-0

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUBJDWJFOMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37000-20-7 (Parent)
Record name Zinterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701000591
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38241-28-0, 79561-61-8
Record name Zinterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZINTEROL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701000591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38241-28-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINTEROL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569D41K4F5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Zinterol Hydrochloride: Historical Context and Drug Discovery

Early Development and Synthesis Research

Zinterol (B47285) hydrochloride, also identified by the code MJ 9184, emerged from pharmaceutical research in the early 1970s. medchemexpress.comtocris.commedchemexpress.com Its initial development is highlighted by a 1972 study that described the pharmacological actions of the novel compound, then referred to as MJ-9184-1, in anesthetized cats. medchemexpress.commedchemexpress.com This early research established its identity as an adrenoceptor agonist.

The chemical synthesis of Zinterol results in the compound N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamide hydrochloride. tocris.comrndsystems.com While specific details of its original multi-step organic synthesis are not extensively publicized, the core structure was designed to interact with adrenergic receptors.

Compound Identifier Details
Common Name Zinterol Hydrochloride
Internal Code MJ 9184, MJ-9184-1
Chemical Name N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]methanesulphonamide hydrochloride
CAS Number 38241-28-0
Molecular Formula C₁₉H₂₆N₂O₄S·HCl

Evolution within Adrenergic Receptor Pharmacology

This compound was quickly characterized as a potent and highly selective β2-adrenoceptor agonist. medchemexpress.commybiosource.com This selectivity is a key feature of its pharmacological profile, making it a valuable tool for distinguishing between the functions of different β-adrenergic receptor subtypes.

Pharmacological studies quantified its high affinity for the β2 receptor over the β1 receptor. tocris.comrndsystems.comsmolecule.com This selectivity allowed researchers to investigate the specific roles of β2-adrenergic signaling in various physiological systems. For instance, it was used to demonstrate that β2-receptor activation could increase L-type calcium currents in cardiac myocytes and trigger the relaxation of smooth muscle cells in the airways. medchemexpress.comsmolecule.com

The compound's mechanism of action involves binding to β2-adrenoceptors, which stimulates the production of intracellular cyclic AMP (cAMP). smolecule.comnih.govahajournals.org This signaling cascade underlies its physiological effects. Research has utilized Zinterol to explore the distinct contributions of β1- and β2-adrenergic receptors in cardiac tissue, revealing differences in their effects on contractility and cellular kinetics in neonatal versus adult rat ventricular myocytes. ahajournals.org

Further research expanded its known profile, showing that Zinterol also acts as a full agonist at β3-adrenoceptors, particularly in studies involving mouse models. nih.govabmole.com This finding added complexity to its pharmacological identity, showing it could be a potent agonist at both β2- and β3-adrenoceptors depending on the species and tissue type.

Receptor Selectivity of Zinterol Binding Affinity (pKB values)
β2-adrenoceptor 8.3
β1-adrenoceptor < 5.7

Data sourced from studies on human artery tissue. tocris.comrndsystems.com

Discontinuation of Clinical Development Research

Despite its potent and selective action, the clinical development of this compound was discontinued. ncats.io While official documentation detailing the precise reasons is scarce, the available scientific literature points toward significant safety concerns, particularly related to cardiotoxicity.

A major issue identified in preclinical studies was the compound's potential to induce ventricular arrhythmias. medchemexpress.commedchemexpress.comrndsystems.com Research in animal models, specifically in rabbits with heart failure, demonstrated that Zinterol could lead to premature ventricular complexes and ventricular tachycardia. medchemexpress.commedchemexpress.com Such arrhythmogenic effects are a critical safety liability for any cardiovascular drug candidate.

The era of Zinterol's development was marked by a broader re-evaluation of adrenergic agents for heart conditions. ahajournals.orgnih.gov While β-blockers ultimately proved beneficial for chronic heart failure, the therapeutic strategy of using β-agonists was fraught with challenges, as sustained stimulation of these receptors could have detrimental long-term effects on the heart. ahajournals.orgresearchgate.net The cardiotoxic potential observed with Zinterol aligns with the broader trend of high attrition rates for drugs in development due to cardiac safety issues during that period. researchgate.net

Molecular and Receptor Pharmacology of Zinterol Hydrochloride

Adrenergic Receptor Subtype Selectivity and Affinity Profiling

Zinterol (B47285) hydrochloride demonstrates marked selectivity for the β2-adrenoceptor subtype, a characteristic that defines its primary pharmacological identity.

Beta-2 Adrenoceptor Agonism: Potency and Selectivity (pKB values)

Zinterol is a potent and selective agonist for the β2-adrenoceptor. medchemexpress.comtocris.comrndsystems.com Studies measuring its activity in human artery preparations have determined a pKB value of 8.3 for β2 receptors. tocris.comrndsystems.com The pKB value is the negative logarithm of the molar concentration of an antagonist that is required to occupy 50% of the receptors at equilibrium. A higher pKB value indicates a higher affinity of the drug for the receptor.

Interaction with Beta-1 Adrenoceptors

In contrast to its high affinity for β2-adrenoceptors, zinterol exhibits a significantly lower affinity for β1-adrenoceptors. The pKB value for its interaction with β1 receptors has been reported as less than 5.7 in human artery studies. tocris.comrndsystems.com This substantial difference in pKB values underscores the compound's selectivity for the β2 subtype. Further studies in rat heart atria have also suggested that zinterol's effects are primarily mediated through β1-adrenoceptors in that specific tissue. drugbank.com

Agonist Effects at Beta-3 Adrenoceptors: Mouse and Human Receptors

Zinterol has been identified as a potent and high-efficacy agonist at both mouse and human β3-adrenoceptors. nih.gov In studies using mouse primary brown adipocytes, which express β1- and β3-adrenoceptors but not β2-adrenoceptors, zinterol acted as a full agonist in increasing cyclic AMP (cAMP) levels. nih.gov This effect was nearly completely absent in adipocytes from β3-adrenoceptor knockout mice, confirming the target of zinterol's action. nih.gov The remaining response was sensitive to β1-adrenoceptor antagonism. nih.gov

In a recombinant system using Chinese hamster ovary (CHO-K1) cells expressing either the mouse or human β3-adrenoceptor, zinterol was a full agonist for increasing cAMP levels. nih.gov At the human β3-adrenoceptor, zinterol was found to be more potent in increasing cAMP than the selective β3-adrenoceptor agonist CL316243. nih.gov Furthermore, in cytosensor microphysiometer studies, zinterol demonstrated full agonism for increasing extracellular acidification rates at both mouse and human β3-adrenoceptors. nih.gov

Comparative Receptor Binding Studies

Competition binding assays are a fundamental tool for characterizing the affinity of a ligand for a receptor. These assays utilize a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. A non-radiolabeled ligand (a "cold" ligand), such as zinterol, is then introduced at increasing concentrations to compete with the radioligand for binding to the receptor. The ability of the cold ligand to displace the hot ligand is a measure of its affinity for the receptor.

(-)-[125I] cyanopindolol (B1197883): This radioligand is a high-affinity β-adrenoceptor antagonist that has been used to label β-adrenoceptors in various tissues. nih.govnih.gov In studies on human atrial myocardium, zinterol demonstrated a higher affinity for β2-adrenoceptors compared to β1-adrenoceptors when competing with (-)-[125I] cyanopindolol for binding sites. nih.gov The binding of zinterol to β2-adrenoceptors, but not to β1-adrenoceptors, was diminished by the presence of GTPγS, a non-hydrolyzable analog of GTP. nih.gov This indicates that zinterol's interaction with β2-adrenoceptors is characteristic of an agonist, which promotes the coupling of the receptor to G-proteins.

[3H]-CGP 12177: This is a hydrophilic β-adrenergic receptor radioligand that is particularly useful for studying agonist binding to intact cells. nih.gov Unlike lipophilic radioligands, [3H]-CGP 12177 is less likely to be taken up by cells, allowing for a more accurate assessment of cell surface receptor binding. nih.govnih.gov It has been used to determine the affinity of various ligands for human β-adrenoceptors. nih.gov CGP 12177 itself is a partial agonist at β3-adrenoceptors and an antagonist at β1- and β2-adrenoceptors. tocris.commedchemexpress.com

Mechanism of Action at the Cellular and Subcellular Levels

The binding of zinterol to β-adrenoceptors initiates a cascade of intracellular events. In human atrial myocardium, activation of β2-adrenoceptors by zinterol leads to the stimulation of adenylyl cyclase activity, resulting in an increase in intracellular cyclic AMP (cAMP). nih.gov This increase in cAMP, in turn, leads to the phosphorylation of key proteins involved in regulating cardiac muscle contraction and relaxation, such as troponin I and phospholamban. nih.gov The phosphorylation of these proteins contributes to the positive inotropic (increased contractility) and lusitropic (hastened relaxation) effects observed in human atrial tissue. nih.gov

In cardiac myocytes, the activation of β2-adrenoceptors by zinterol has been shown to increase the L-type Ca2+ current (ICa) in a concentration-dependent manner, with an EC50 of 2.2 nM. medchemexpress.com This influx of calcium is a critical step in the excitation-contraction coupling process in heart muscle.

G Protein Coupling and Downstream Signaling Pathways

Zinterol hydrochloride primarily exerts its effects through the activation of β-adrenoceptors, which are coupled to heterotrimeric G proteins. This interaction initiates a cascade of intracellular events that modulate cellular function.

Gs Protein Coupling and Adenylyl Cyclase Activation

Upon binding to β-adrenoceptors, this compound induces a conformational change in the receptor, facilitating its coupling to the stimulatory G protein, Gs. nih.gov This activation of Gs protein involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G protein (Gαs). youtube.com The activated Gαs-GTP complex then dissociates from the βγ-subunits and interacts with and activates the enzyme adenylyl cyclase. youtube.comnih.gov

Research has shown that Zinterol can stimulate adenylyl cyclase activity. In human atrial myocardium, Zinterol stimulated adenylyl cyclase with an EC50 of 30 nM and an intrinsic activity of 0.75 relative to isoproterenol (B85558). nih.gov This stimulation was resistant to the β1-selective antagonist CGP 20712A but was surmountably antagonized by the β2-selective antagonist ICI 118551, indicating a β2-adrenoceptor-mediated effect. nih.gov The binding of Zinterol to β2-adrenoceptors, but not β1-adrenoceptors, was reduced by GTPγS, further confirming the coupling to Gs proteins. nih.gov

cAMP Accumulation and Regulation

The activation of adenylyl cyclase by the Gαs-GTP complex leads to the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). youtube.com This results in an accumulation of intracellular cAMP, a crucial second messenger.

Studies have demonstrated that Zinterol is a potent agonist for cAMP accumulation. In cells expressing the human β3-adrenoceptor, Zinterol showed a 30-fold amplification of response relative to its binding affinity for cAMP accumulation. researchgate.net In human atrial myocardium, the activation of both β1- and β2-adrenoceptors by agonists, including Zinterol, leads to a cAMP-dependent pathway. nih.gov

The regulation of cAMP levels is a dynamic process. While Gs protein activation stimulates cAMP production, the signaling is terminated by the intrinsic GTPase activity of the Gαs subunit, which hydrolyzes GTP to GDP, leading to its inactivation and reassociation with the βγ-subunits. youtube.com Additionally, phosphodiesterases are enzymes that degrade cAMP, thereby controlling the duration and intensity of the signal. youtube.com

AgonistReceptorEffect on cAMPAmplification of ResponseReference
ZinterolHuman β3-AdrenoceptorAccumulation30-fold researchgate.net
L755507Human β3-AdrenoceptorAccumulation25,000-fold researchgate.net
Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The primary intracellular effector of cAMP is protein kinase A (PKA). youtube.com An increase in intracellular cAMP concentration leads to the activation of PKA. nih.gov Activated PKA then phosphorylates various downstream target proteins on serine and threonine residues, thereby modulating their activity and leading to a cellular response. youtube.comnih.gov

In the context of Zinterol's action in the human atrium, the cAMP-dependent pathway activated by β2-adrenoceptor stimulation leads to the phosphorylation of several key proteins. nih.gov Research has shown that Zinterol, similar to the non-selective β-agonist isoproterenol, causes the phosphorylation of troponin I, C-protein, and phospholamban at serine residues. nih.gov The phosphorylation of these proteins is involved in augmenting both the contractility (inotropic effect) and the rate of relaxation (lusitropic effect) of the heart muscle. nih.gov

AgonistTissuePhosphorylated ProteinsFunctional EffectReference
ZinterolHuman Atrial MyocardiumTroponin I, C-protein, PhospholambanAugmentation of contractility and relaxation nih.gov
IsoproterenolHuman Atrial MyocardiumTroponin I, C-protein, PhospholambanAugmentation of contractility and relaxation nih.gov
Role of Gi/o Protein Coupling in Specific Contexts

While Zinterol primarily signals through Gs proteins, there is evidence suggesting a potential involvement of inhibitory G proteins (Gi/o) in certain cellular contexts. In studies on murine ventricular myocytes, the effect of Zinterol on the L-type Ca2+ current was markedly enhanced after the inactivation of Gi proteins with pertussis toxin (PTX). nih.govnih.gov This suggests that in this specific cell type, there might be a concurrent Gi-mediated inhibitory pathway that counteracts the Gs-mediated stimulatory effects. nih.govnih.gov

Furthermore, in cells expressing the human β3-adrenoceptor, pretreatment with PTX increased the maximal cAMP response to agonists, including Zinterol. researchgate.net This finding could imply that the β3-adrenoceptor might couple to both Gs and Gi proteins, or that there is a basal level of constitutively active Gi that is removed by PTX treatment. researchgate.net

Ion Channel Modulation

The signaling cascades initiated by this compound can also lead to the modulation of ion channel activity, which is a critical mechanism for controlling cellular excitability and function.

L-type Ca2+ Current (ICa) Enhancement

Zinterol has been shown to enhance the L-type Ca2+ current (ICa) in cardiac myocytes. nih.govnih.gov In wild-type murine ventricular myocytes, 10 μM Zinterol significantly increased the amplitude of the ICa(L) by 19±5%. nih.govnih.gov This effect was substantially potentiated to a 76±13% increase after the inactivation of Gi-proteins with pertussis toxin, highlighting a potential counteracting inhibitory influence. nih.govnih.gov

Interestingly, further investigation revealed that the Zinterol-mediated enhancement of ICa(L) was entirely mediated by the β1-adrenoceptor subtype in these cells. nih.gov The effect was blocked by the β1-selective antagonist CGP 20712A, while the β2-selective antagonist ICI 118,551 had no effect on the response. nih.gov This indicates that despite being a β2-selective agonist, in this specific context of murine ventricular myocytes, Zinterol's effect on ICa(L) is transduced through β1-adrenoceptors.

CompoundConcentrationTissueEffect on ICa(L)Antagonist BlockadeReference
Zinterol10 μMWild-type murine ventricular myocytes19±5% increaseCGP 20712A (β1) nih.gov
Zinterol (with PTX)10 μMWild-type murine ventricular myocytes76±13% increase- nih.govnih.gov
Calcium Transient Amplitudes

The influx of calcium into the cell is a critical step in many cellular processes, including muscle contraction. Zinterol, through its action on beta-adrenoceptors, can influence the movement of calcium ions across the cell membrane.

Detailed Research Findings: In studies conducted on ventricular myocytes from wild-type mice, the application of 10 μM zinterol was found to significantly enhance the amplitude of the L-type Ca2+ current (ICa(L)). This current is a primary contributor to the calcium transients that trigger muscle contraction. The observed increase in ICa(L) amplitude was 19±5%. Further investigation revealed that this effect is mediated specifically through the β1-adrenoceptor subtype. When a β1-adrenoceptor selective antagonist, CGP 20712A, was introduced, the zinterol-induced increase in the calcium current was blocked. researchgate.net The enhancement of the L-type Ca2+ current by zinterol was even more pronounced in myocytes treated with pertussis-toxin (PTX), which inactivates Gi-proteins, resulting in a 76±13% increase. researchgate.net This suggests that the β2-adrenoceptor, which can couple to inhibitory Gi-proteins, may counteract the stimulatory effects. researchgate.net

Table 1: Effect of Zinterol on L-type Ca2+ Current (ICa(L)) Amplitude in Mouse Ventricular Myocytes

ConditionAgentConcentration% Increase in ICa(L) Amplitude (Mean ± SEM)Receptor Subtype Implicated
Wild-Type MyocytesZinterol10 μM19 ± 5%β1-Adrenoceptor
Wild-Type + PTXZinterol10 μM76 ± 13%β2-Adrenoceptor (via Gi inactivation)
Chloride Channel Activity

Chloride channels are integral to a variety of cellular functions, including the regulation of cell volume, neuroexcitation, and smooth muscle contraction. nih.gov The activity of these channels can be modulated by beta-adrenergic stimulation. While direct studies on zinterol's effect on chloride channel activity are not specified in the provided research, the known mechanisms of beta-adrenergic agonists offer insight. For instance, beta-adrenergic stimulation with agonists like isoproterenol has been shown to activate chloride channels in cardiac cells, leading to changes in the cell's resting potential and intracellular chloride ion activity. researchgate.net This activation is a downstream effect of the beta-adrenoceptor signaling cascade. Given that zinterol is a beta-adrenergic agonist, it is plausible that it could modulate chloride channel activity through similar pathways, although specific experimental data on zinterol is needed for confirmation.

Desensitization and Regulation of Beta-Adrenoceptors

Prolonged or repeated exposure to an agonist like zinterol can lead to a phenomenon known as desensitization, where the cellular response to the drug diminishes over time. This is a crucial regulatory mechanism to prevent overstimulation.

Detailed Research Findings: Studies have demonstrated that repeated systemic administration of a high dose of zinterol (10 mg/kg) can lead to a reduction in the density of beta-adrenergic receptors in the cerebral cortex and cerebellum. nih.gov This downregulation of receptors is a key feature of long-term desensitization.

The process of desensitization is complex, involving several key proteins, most notably β-arrestins and phosphodiesterases (PDEs).

Detailed Research Findings: Upon agonist binding to a G-protein coupled receptor (GPCR) like the beta-adrenoceptor, the receptor becomes phosphorylated. This phosphorylation creates a binding site for a protein called β-arrestin. nih.govnih.gov The binding of β-arrestin to the receptor can physically block further interaction with G-proteins, thereby terminating the signal. nih.gov This process is a form of homologous, or agonist-specific, desensitization. nih.gov

Furthermore, β-arrestins can act as scaffolds, recruiting other proteins to the receptor complex. One such group of proteins is the phosphodiesterases (PDEs), which are enzymes that degrade cyclic AMP (cAMP), a key second messenger in beta-adrenergic signaling. nih.gov In cardiac cells, heterologous desensitization can occur where stimuli acting on other GPCRs promote the recruitment of PDE4D to the β2-adrenoceptor in a β-arrestin 2-dependent manner. nih.gov This localized increase in PDE activity effectively hydrolyzes the cAMP generated by subsequent beta-adrenergic stimulation, dampening the signal. nih.gov While not directly demonstrated for zinterol, this mechanism, where β-arrestin and PDEs work in concert, is a fundamental process for regulating the signaling of beta-adrenergic agonists. nih.govbiomedgrid.com

Stereochemistry and its Impact on Biological Activity

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology. Many drugs are chiral, existing as stereoisomers (enantiomers or diastereomers) which are mirror images or non-mirror image stereoisomers of each other. biomedgrid.com These isomers can have identical physical properties in an achiral environment but often exhibit significantly different pharmacological activities, metabolic profiles, and toxicities in the chiral environment of the body. mdpi.comnih.gov

Detailed Research Findings: While specific research on the stereoisomers of zinterol and their differential biological activities is not detailed in the available search results, the principles of stereochemistry are well-established for other beta-adrenergic agonists. For example, the beta-agonist fenoterol (B1672521) has two chiral centers and thus exists as four stereoisomers. Studies on these isomers have revealed that stereochemistry profoundly affects their interaction with the β2-adrenoceptor.

The different stereoisomers of fenoterol display a range of binding affinities and activities. This demonstrates that the specific three-dimensional arrangement of the atoms in each isomer dictates how well it fits into the receptor's binding site and its ability to activate the receptor. This principle of stereoselectivity is a fundamental aspect of drug action and design. researchgate.net

Preclinical Pharmacological Research on Zinterol Hydrochloride

In vitro Studies

Cell Culture Models

Zinterol (B47285) hydrochloride has been a valuable tool in characterizing the function of adrenoceptor subtypes in recombinant cell systems. Studies utilizing Chinese Hamster Ovary (CHO) cells, specifically the CHO-K1 cell line, engineered to express specific adrenoceptor subtypes have elucidated the compound's activity, particularly at the β3-adrenoceptor.

In CHO-K1 cells expressing the mouse or human β3-adrenoceptor, zinterol acted as a full agonist, stimulating an increase in cyclic AMP (cAMP) levels. Its potency at the human β3-adrenoceptor was found to be greater than that of another β3-adrenoceptor agonist, CL316243, in terms of cAMP accumulation. Further investigation in these cells using a cytosensor microphysiometer revealed that zinterol was also a full agonist for increasing extracellular acidification rates at both the mouse and human β3-adrenoceptors.

A separate study in CHO-K1 cells expressing human β3-adrenoceptors confirmed that zinterol causes a robust, concentration-dependent increase in cAMP accumulation. This research also identified that zinterol can stimulate the phosphorylation of extracellular signal-regulated kinase 1/2 (Erk1/2) and p38 mitogen-activated protein kinase (MAPK).

Table 1: Pharmacological Activity of Zinterol in CHO-K1 Cells Expressing Human β3-Adrenoceptors

Parameter Value
cAMP Accumulation (pEC50) 8.5
Erk1/2 Phosphorylation (pEC50) 10.9
p38 MAPK Phosphorylation (pEC50) 5.9

The effects of zinterol hydrochloride have been investigated in cardiac myocytes from various species to understand its influence on cardiac function at the cellular level.

In rat ventricular myocytes, the response to zinterol differs with the developmental stage of the cells. In neonatal rat ventricular myocytes, zinterol (10⁻⁷ mol/L) increased the amplitude and accelerated the kinetics of both calcium and cell-shortening transients. nih.gov In contrast, zinterol only produced a minor increase in cAMP accumulation in adult rat ventricular myocytes and did not affect the calcium transient or twitch parameters at the same concentration. nih.gov However, at a higher concentration and in the presence of a β1-receptor blocker, zinterol did increase the amplitude of the twitch in adult myocytes, though it prolonged its duration. nih.gov

Studies on guinea pig ventricular myocytes have indicated that zinterol stimulates L-type Ca²⁺ channels, which play a crucial role in cardiac excitation-contraction coupling.

Research on human cardiac tissue provides direct insight into zinterol's effects. In paced atrial strips from human right atrial appendages, zinterol demonstrated positive inotropic (increased contractility) and lusitropic (hastened relaxation) effects. nih.gov These actions are mediated through the β2-adrenoceptor and involve the activation of a cAMP-dependent pathway, leading to the phosphorylation of key regulatory proteins like phospholamban and troponin I. nih.gov

Detailed preclinical in vitro studies focusing specifically on the effects of this compound on cardiac myocytes from frog and embryonic chick were not identified in the reviewed scientific literature.

The direct effects of zinterol on skeletal muscle have been explored using cultured muscle cells. While β-adrenergic agents can stimulate muscle growth in vivo, in vitro studies help to discern direct cellular mechanisms from systemic effects. In a study using L8 muscle cells, a rat skeletal muscle cell line with similar characteristics to L6 cells, zinterol was shown to stimulate the release of lactate, confirming the presence of functional β-receptors on these cells. nih.gov However, over a wide range of concentrations, zinterol had no discernible effect on several key anabolic processes. nih.gov Specifically, it did not alter protein synthesis, DNA synthesis, protein degradation, or the rate of amino acid uptake in either serum-stimulated or quiescent cells. nih.gov These findings suggest that the muscle growth-promoting effects of zinterol observed in whole-animal studies may be indirect or require factors not present in the in vitro cell culture environment, such as neural input or tension. nih.gov

Isolated Tissue Preparations

Investigations using isolated human atrial appendage tissue have provided significant understanding of the direct cardiac effects of zinterol in a multicellular, physiologically relevant preparation. In experiments conducted on paced strips of human right atrial appendage, zinterol, acting as a β2-adrenoceptor-selective agonist, elicited both positive inotropic and lusitropic effects. nih.gov The compound was shown to stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP. nih.gov This activation of the cAMP pathway is central to its mechanism of action in this tissue.

The functional consequences of this pathway activation were a concentration-dependent increase in contractile force and a reduction in the half-time of relaxation (t1/2). nih.gov Furthermore, zinterol was demonstrated to increase the phosphorylation of the regulatory proteins phospholamban and troponin I, consistent with a cAMP-mediated mechanism. nih.gov The effects of zinterol were not inhibited by the β1-selective antagonist CGP 20712A but were blocked by the β2-selective antagonist ICI 118551, confirming the involvement of the β2-adrenoceptor. nih.gov

Table 2: Effects of Zinterol on Isolated Human Atrial Appendage

Parameter EC50 Value Effect
Positive Inotropic Effect 3 nM Increase in contractile force nih.gov
Lusitropic Effect 2 nM Reduction of t1/2 of relaxation nih.gov
Adenylyl Cyclase Stimulation 30 nM Increased cAMP production nih.gov
Rat Ileum Smooth Muscle

In studies utilizing rat ileal longitudinal smooth muscle, this compound has been shown to induce smooth muscle relaxation. ahajournals.orgnih.gov Although classified as a β2-adrenoceptor (β2-AR) agonist, its relaxant effect in the rat ileum is not mediated by this receptor. ahajournals.org Research demonstrated that the relaxation caused by Zinterol was not affected by the β2-AR antagonist, ICI 118551. ahajournals.org Instead, the response was inhibited by the β3-adrenoceptor (β3-AR) antagonist, SR 58894A, suggesting that Zinterol brings about relaxation of this specific smooth muscle tissue through the activation of β3-adrenoceptors. ahajournals.org This indicates that in the rat ileum, β3-adrenoceptors are the predominant subtype mediating relaxation. ahajournals.org

Concentration-Response Relationships and EC50 Values

The potency of this compound has been quantified in various tissues through concentration-response studies, yielding pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum possible response). In rat ileum precontracted with carbachol, Zinterol caused a concentration-dependent relaxation with a pEC50 of 5.71. ahajournals.org

In recombinant cell systems, Zinterol was identified as a potent, high-efficacy full agonist at both mouse and human β3-adrenoceptors. nih.gov When assessed for its ability to increase cyclic AMP (cAMP) levels in Chinese hamster ovary (CHO-K1) cells expressing these receptors, its potency was comparable to the selective β3-adrenoceptor agonist CL316243 at the mouse receptor. nih.gov Notably, at the human β3-adrenoceptor, Zinterol was found to be more potent at increasing cAMP levels than CL316243. nih.gov

Table 1: EC50 Values for this compound

Tissue/Cell TypeSpeciesEndpointpEC50
Ileum Smooth MuscleRatRelaxation5.71 ahajournals.org
CHO-K1 Cells (expressing β3-AR)MousecAMP IncreaseSimilar to CL316243 nih.gov
CHO-K1 Cells (expressing β3-AR)HumancAMP IncreaseMore potent than CL316243 nih.gov

In vivo Studies

Animal Models of Cardiac Function

Heart Failure Models (e.g., rabbits)

Research on isolated cardiomyocytes from animal models of heart failure has provided insights into the effects of this compound. In a study involving failing canine ventricular myocytes from a tachypacing-induced heart failure model, cells were found to be significantly more responsive to β2-adrenergic stimulation with Zinterol than normal myocytes. ahajournals.org Zinterol significantly increased the amplitude of intracellular Ca2+ ([Ca2+]i) transients in ventricular cardiomyocytes from failing canine and human hearts. ahajournals.org In healthy canine myocytes, Zinterol elicited large increases in the amplitudes of both isotonic twitches and [Ca2+]i transients. ahajournals.org These findings suggest that functional β2-adrenergic receptors are present in failing human and canine ventricular cardiomyocytes and that the response to β2-agonists is enhanced in the failing canine ventricle. ahajournals.org

Ventricular Arrhythmia Induction and Mechanisms

While direct in vivo studies on Zinterol's role in inducing or suppressing ventricular arrhythmias were not detailed in the reviewed literature, mechanistic studies on isolated ventricular myocytes provide relevant data. The arrhythmogenic potential of various compounds can be linked to their effects on cardiac ion channels. Research on ventricular myocytes from wild-type adult mice showed that Zinterol enhances the L-type Ca2+ current (ICa(L)). nih.govnih.gov An increase in ICa(L) is a mechanism that can contribute to proarrhythmic effects.

Interestingly, this effect of Zinterol was not mediated by its primary target, the β2-adrenoceptor. nih.govnih.gov The enhancement of ICa(L) by Zinterol was abolished by the β1-AR selective antagonist CGP 20712A but was unaffected by the β2-AR selective antagonist ICI 118,551. nih.govnih.gov This indicates that in mouse ventricular myocytes, Zinterol stimulates the L-type Ca2+ current via the β1-adrenoceptor subtype. nih.govnih.gov

Studies in Neurological Models

Preclinical research in rat models suggests that this compound can exert effects on the central and peripheral nervous systems. Acute treatment with Zinterol was found to increase norepinephrine (B1679862) (NE) turnover in the cerebral cortex and hypothalamus of rats. nih.gov However, with repeated treatment, this effect was no longer observed in the hypothalamus and was diminished in the cerebral cortex. nih.gov

Behavioral studies in rats showed that Zinterol reduced locomotor activity in a dose-dependent manner. nih.gov Furthermore, an experiment was conducted to determine if peripherally administered Zinterol could act centrally. nih.gov Repeated systemic administration of a high dose of Zinterol was found to reduce the density of beta-adrenergic receptors in the cerebral cortex and cerebellum. nih.gov This finding suggests that under certain conditions, Zinterol has access to the central nervous system. nih.gov

Table 2: Summary of Findings in Neurological Models

ModelSpeciesKey Finding
Norepinephrine TurnoverRatAcutely increases NE turnover in cerebral cortex and hypothalamus. nih.gov
Locomotor ActivityRatDose-dependently reduces locomotor activity. nih.gov
CNS AccessRatRepeated administration reduces beta-adrenergic receptor density in the brain. nih.gov

Respiratory System Investigations

This compound is classified as a potent and selective β2-adrenoceptor agonist. mhmedical.com This class of pharmacological agents is widely recognized for its bronchodilator properties, which are primarily achieved through the relaxation of airway smooth muscle. However, specific preclinical studies providing detailed research findings on the bronchodilator effects of this compound on the respiratory system were not identified in a review of the available literature.

Metabolic Studies

Preclinical research has identified a role for this compound in metabolic processes, specifically in the regulation of glucose uptake. As a β2-adrenoceptor agonist, zinterol has been shown to stimulate glucose uptake in rat skeletal muscle cells. This process involves multiple signaling pathways.

Investigations have demonstrated that zinterol increases the accumulation of cyclic AMP (cAMP) in a concentration-dependent manner. The involvement of the cAMP pathway is further supported by findings that agents which directly increase cAMP levels also enhance glucose uptake. However, research suggests that the mechanism is not solely dependent on cAMP. Studies using inhibitors of phosphatidylinositol 3-kinase (PI3K), such as LY294002 and wortmannin, have shown that these agents can inhibit zinterol-stimulated glucose transport. This indicates that the PI3K pathway is also involved in the β2-adrenoceptor-mediated glucose uptake stimulated by zinterol.

Interestingly, while both insulin (B600854) and zinterol stimulate glucose uptake via a PI3K-dependent pathway, their downstream mechanisms differ. Unlike insulin, zinterol does not induce the phosphorylation of Akt (also known as protein kinase B), a key protein in the insulin signaling pathway. This suggests that zinterol activates PI3K through a mechanism that is distinct from that of insulin and does not involve Akt phosphorylation.

Comparative Pharmacological Analysis

This compound's pharmacological profile has been extensively characterized through comparative preclinical studies, positioning its activity relative to other beta-adrenoceptor agonists and defining its interaction with various antagonists. These investigations are crucial for understanding its selectivity and mechanism of action at a molecular and tissue level.

Comparison with Other Beta-Adrenoceptor Agonists

This compound is a potent and selective β2-adrenoceptor agonist. nih.gov Its standing among other well-known beta-adrenoceptor agonists such as isoprenaline, salbutamol, formoterol, and procaterol (B1663013) has been delineated through studies assessing their relative affinities for the different beta-adrenoceptor subtypes.

The affinity of a compound for a receptor is a measure of how tightly it binds. In preclinical pharmacological research, this is often expressed as a pKb or pKi value, which is the negative logarithm of the dissociation constant (Kb) or inhibition constant (Ki). A higher pKb or pKi value indicates a greater affinity of the drug for the receptor.

Zinterol has demonstrated a high affinity for the β2-adrenoceptor, with a pKb of 8.3. nih.gov This is significantly greater than its affinity for the β1-adrenoceptor, which is reported to be less than 5.7, indicating a high degree of selectivity for the β2 subtype. nih.gov

A comparative analysis of the binding affinities of Zinterol and other beta-agonists at human beta-adrenoceptor subtypes reveals the nuances in their selectivity profiles. The following table summarizes the log(affinity) values from a comprehensive preclinical study.

Compoundβ1-adrenoceptor log(affinity)β2-adrenoceptor log(affinity)β3-adrenoceptor log(affinity)
Zinterol-5.96-8.04-6.27
Isoprenaline-7.02-7.59-7.31
Salbutamol-5.31-6.45-5.20
Formoterol-6.11-8.63-5.82
Procaterol-4.81-7.11-3.99

Data sourced from a study on the selectivity of β-adrenoceptor agonists at human β1-, β2-, and β3-adrenoceptors.

This data illustrates that while all listed compounds are beta-adrenoceptor agonists, they possess distinct selectivity profiles. Zinterol and Formoterol exhibit the highest affinity for the β2-adrenoceptor. Isoprenaline, in contrast, shows relatively low selectivity among the three subtypes. Salbutamol and Procaterol also demonstrate a preference for the β2-adrenoceptor, though their affinity is less pronounced compared to Zinterol and Formoterol.

Beyond binding affinity, the functional consequence of receptor activation is a critical aspect of pharmacological comparison. Zinterol has been characterized as a full agonist at the mouse and human β3-adrenoceptor, similar to the selective β3-adrenoceptor agonist CL316243 at the mouse receptor. nih.gov In studies on human β3-adrenoceptors, Zinterol was found to be more potent at increasing cyclic AMP levels than CL316243. nih.gov

Interaction with Beta-Adrenoceptor Antagonists

The interaction of this compound with beta-adrenoceptor antagonists provides further insight into its receptor-mediated effects. These studies typically involve observing the ability of an antagonist to block or reverse the physiological or cellular response induced by the agonist.

Preclinical research has demonstrated that the effects of Zinterol are mediated through beta-adrenoceptors. For instance, the behavioral and locomotor activity changes induced by Zinterol in rats were effectively blocked by pretreatment with the non-selective beta-adrenoceptor antagonist, propranolol.

More specific interactions have been investigated with antagonists that have selectivity for different beta-adrenoceptor subtypes.

ICI 118,551: This compound is a highly selective β2-adrenoceptor antagonist. selleckchem.com Studies have shown that ICI 118,551 can effectively antagonize the actions of Zinterol. For example, in cardiac myocytes, the increase in calcium current (ICa) stimulated by Zinterol can be completely blocked by ICI 118,551. This confirms that the effects of Zinterol in these tissues are mediated through the β2-adrenoceptor.

Atenolol (B1665814): As a β1-selective adrenoceptor antagonist, atenolol is used to differentiate between β1- and β2-mediated effects. nih.govnih.govdrugbank.com While direct studies detailing the interaction between Zinterol and atenolol are not extensively reported in the provided search results, the highly selective nature of Zinterol for the β2-adrenoceptor would predict that atenolol would be a weak antagonist of its effects, particularly at concentrations where atenolol maintains its β1-selectivity.

Betaxolol (B1666914): Betaxolol is another β1-selective adrenoceptor antagonist. nih.govnih.gov Similar to atenolol, it would be expected to have a limited ability to antagonize the β2-mediated effects of Zinterol. It is important to note that the selectivity of these antagonists is dose-dependent, and at higher concentrations, they may also block β2-adrenoceptors.

The following table summarizes the selectivity profile of the discussed beta-adrenoceptor antagonists, which is critical for interpreting their interaction with Zinterol.

AntagonistPrimary SelectivityKi (nM) for β1-adrenoceptorKi (nM) for β2-adrenoceptorKi (nM) for β3-adrenoceptor
ICI 118,551 β249.50.7611
Atenolol β1---
Betaxolol β1---

Ki values for ICI 118,551 are from preclinical binding assays. selleckchem.com Data for Atenolol and Betaxolol Ki values were not available in the provided search results.

The potent and selective antagonism by ICI 118,551, a known β2-selective antagonist, strongly supports the classification of this compound as a selective β2-adrenoceptor agonist. The expected weaker antagonism by β1-selective blockers like atenolol and betaxolol would further substantiate this pharmacological profile.

Therapeutic and Research Applications of Zinterol Hydrochloride

Potential Therapeutic Areas Explored in Research

Zinterol (B47285) hydrochloride has been evaluated in preclinical studies for its potential therapeutic applications across a range of disease areas. These investigations have primarily focused on its effects on respiratory, cardiovascular, and neurological conditions.

Research into the therapeutic potential of Zinterol hydrochloride for respiratory diseases has been rooted in its classification as a beta-adrenergic agonist. Beta-agonists are a cornerstone in the management of obstructive airway diseases like asthma and chronic obstructive pulmonary disease (COPD) due to their ability to induce bronchodilation. While Zinterol itself has not been widely adopted clinically, its properties as a beta-agonist have made it a relevant compound for research in this area.

Studies have demonstrated that beta-2 adrenergic receptor agonists are effective in relaxing the airway smooth muscle, leading to improved airflow. This action is critical in relieving the bronchoconstriction that characterizes asthma and COPD. Research in the field often utilizes a range of beta-agonists to understand the nuances of receptor function and to develop new therapeutic agents.

The table below summarizes the general effects of beta-2 adrenergic agonists in the context of respiratory disease research, which provides the foundational understanding for the investigation of compounds like this compound.

FeatureDescription
Mechanism of Action Activation of beta-2 adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.
Therapeutic Effect Alleviation of bronchospasm, resulting in improved airflow and relief of symptoms such as wheezing and shortness of breath.
Research Focus Investigating receptor sensitivity, duration of action, and the potential for desensitization with chronic use.

The investigation of this compound in the context of cardiovascular conditions has been driven by its action on beta-adrenoceptors, which play a crucial role in regulating cardiac function. Beta-agonists can influence heart rate, contractility, and conduction velocity.

In the realm of heart failure, research has explored the complex role of beta-adrenergic signaling. While chronic overstimulation of these receptors is detrimental, short-term activation can have beneficial effects on cardiac output. Compounds like Zinterol can be used in research to probe these pathways.

Regarding arrhythmias, the effects of beta-adrenergic stimulation are complex and can be pro-arrhythmic or anti-arrhythmic depending on the specific condition and the receptor subtype involved. Research utilizing beta-agonists helps to dissect these mechanisms. For instance, studies have shown that beta-blockers, which have the opposite effect of agonists like Zinterol, are a mainstay in the treatment of many arrhythmias and in improving outcomes in heart failure patients nih.govnih.gov.

The following table outlines the research applications of beta-agonists in cardiovascular conditions, providing a framework for understanding the investigational role of this compound.

ConditionResearch Application of Beta-Agonists
Heart Failure Investigating the acute effects on cardiac contractility and the long-term consequences of receptor stimulation.
Arrhythmias Studying the mechanisms of abnormal heart rhythms and the role of sympathetic nervous system activation.

Preclinical research has identified a potential role for this compound in modulating cognitive processes, particularly in the context of stress-related memory impairment. Studies in animal models have shown that Zinterol, as a beta-2 adrenergic agonist, can influence memory retrieval.

One study found that systemic administration of Zinterol to wild-type mice before testing for contextual fear memory resulted in impaired retrieval of that memory nih.gov. This effect was observed in a U-shaped dose-response curve, with lower doses producing the maximum impairment nih.gov. This suggests that activation of beta-2 adrenergic receptors can play a role in the complex processes governing memory recall under stressful conditions.

Further research has indicated that systemically administered Zinterol can access the central nervous system, as evidenced by a reduction in the density of beta-adrenergic receptors in the cerebral cortex and cerebellum of rats after repeated treatment youtube.com. This central activity underscores its potential to influence neurological and psychological processes.

The table below details the findings from a study investigating the effects of Zinterol on memory retrieval.

ModelCompoundEffect Observed
Wild-type miceThis compoundImpaired retrieval of contextual fear memory nih.gov.
RatsThis compoundReduced density of beta-adrenergic receptors in the cerebral cortex and cerebellum youtube.com.

Utility as a Pharmacological Tool in Research

Beyond its potential therapeutic applications, this compound serves as a valuable pharmacological tool for researchers. Its specific interactions with beta-adrenoceptor subtypes and its role in activating G protein-coupled receptor signaling pathways make it instrumental in fundamental scientific inquiry.

This compound is utilized in research to differentiate the functions of the various beta-adrenoceptor subtypes (β1, β2, and β3). By observing the physiological or cellular response to Zinterol in tissues or cell lines with known receptor expression profiles, scientists can infer the roles of these specific receptor subtypes.

Research has shown that while some beta-agonists like isoprenaline have little selectivity between subtypes, others, such as salmeterol (B1361061) and formoterol, are highly selective for the β2-adrenoceptor. Zinterol is recognized as a potent and selective agonist for β2 receptors relative to β1 receptors nih.gov. This selectivity is crucial for studies aiming to isolate and understand the specific functions of the β2-adrenoceptor.

The following table provides an overview of the selectivity of various beta-adrenoceptor agonists, highlighting the utility of compounds like Zinterol in distinguishing subtype function.

CompoundPrimary Beta-Adrenoceptor Subtype Selectivity
IsoprenalineNon-selective
Salmeterolβ2-selective.
Formoterolβ2-selective.
Zinterolβ2-selective nih.gov.

As a beta-adrenergic agonist, this compound activates G protein-coupled receptors (GPCRs), which constitute a large family of receptors that play a central role in cellular signaling. The binding of an agonist like Zinterol to its receptor initiates a cascade of intracellular events, typically involving the activation of G proteins and the production of second messengers like cyclic AMP (cAMP).

The classical signaling pathway for many GPCRs, including beta-adrenergic receptors, involves the receptor, upon activation, stimulating G proteins, which in turn activate enzymes that generate second messengers. These second messengers then activate kinases, leading to a cellular response.

By using Zinterol to stimulate beta-adrenergic receptors, researchers can study various aspects of GPCR signaling, including receptor-ligand binding, G protein activation, second messenger production, and downstream cellular effects. This makes Zinterol a useful tool for dissecting the complex mechanisms of GPCR-mediated signal transduction.

Studying Cellular Ion Homeostasis

This compound has been instrumental in research focused on the intricate balance of ions within cells, known as cellular ion homeostasis. This balance is crucial for normal cellular function, and its disruption is implicated in numerous disease states.

Research has demonstrated that this compound influences intracellular ion concentrations, particularly calcium (Ca²⁺) and hydrogen ions (H⁺), through its interaction with β2-adrenergic receptors.

Calcium Ion (Ca²⁺) Homeostasis : Studies have shown that this compound can increase the L-type Ca²⁺ current in a concentration-dependent manner, with an EC₅₀ of 2.2 nM medchemexpress.com. In ventricular myocytes from wild-type mice, a 10 μM concentration of zinterol significantly increased the amplitude of the L-type Ca²⁺ current by 19±5% nih.gov. This effect was markedly enhanced to a 76±13% increase after the inactivation of Gi-proteins with pertussis toxin, suggesting a complex regulatory mechanism nih.gov. The stimulation of the L-type Ca²⁺ current by zinterol was found to be mediated by the β1-adrenoceptor subtype, as it was blocked by the β1-selective antagonist CGP 20712A nih.gov.

Intracellular pH (pHi) Regulation : In adult rat ventricular myocytes, the activation of β2-adrenergic receptors by zinterol has been linked to intracellular alkalinization. This effect is independent of the cyclic AMP-protein kinase A pathway nih.gov. The increase in twitch amplitude caused by zinterol was associated with an alkalinization of 0.07 ± 0.02 pH units nih.gov. This change in pHi was not prevented by inhibiting the Na⁺/H⁺ exchanger but was dependent on the presence of bicarbonate in the extracellular buffer, indicating that zinterol's effect is mediated through a bicarbonate-dependent intracellular pH regulatory mechanism nih.gov.

Interactive Data Table: Effect of this compound on Cellular Ion Parameters

ParameterCell TypeZinterol ConcentrationObserved EffectCitation
L-type Ca²⁺ currentWild-type mouse ventricular myocytes10 μM19±5% increase nih.gov
L-type Ca²⁺ current (with PTX treatment)Wild-type mouse ventricular myocytes10 μM76±13% increase nih.gov
Intracellular pH (pHi)Adult rat ventricular myocytesNot specifiedAlkalinization of 0.07 ± 0.02 pH units nih.gov

Examining Neurotransmitter Systems

The utility of this compound extends to the investigation of neurotransmitter systems, primarily through its interaction with adrenergic receptors that are a key component of the sympathetic nervous system. While not a direct modulator of neurotransmitter release, its effects on adrenergic receptors provide insights into the downstream consequences of adrenergic signaling.

Studies have explored the behavioral effects of zinterol, which are mediated by beta-adrenergic receptors. In rats, zinterol was found to reduce the response rate and increase the reinforcement rate under a differential-reinforcement-of-low-rate schedule in a dose-dependent manner nih.gov. It also caused a dose-dependent reduction in locomotor activity nih.gov. These behavioral effects were blocked by the beta-adrenergic antagonist propranolol, confirming the involvement of beta-adrenergic receptors nih.gov.

Furthermore, research has indicated that systemically administered zinterol can access the central nervous system under certain conditions. Repeated administration of a high dose of zinterol (10 mg/kg, IP) led to a reduction in the density of beta-adrenergic receptors in the cerebral cortex and cerebellum of rats nih.gov. This finding suggests that zinterol can be used as a tool to study the regulation of beta-adrenergic receptors within the central nervous system.

Analysis of Signal Transduction Pathways

This compound is a valuable pharmacological tool for dissecting signal transduction pathways, particularly those initiated by the activation of β-adrenergic receptors. These pathways are fundamental to cellular communication and are involved in a myriad of physiological responses.

The primary mechanism of action for zinterol involves the activation of β2-adrenoceptors, which are G-protein coupled receptors. This activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels nih.gov.

cAMP-Dependent Pathways : In human atrial tissue, zinterol has been shown to stimulate adenylyl cyclase activity with an EC₅₀ of 30 nM nih.gov. This stimulation was mediated by β2-adrenoceptors, as it was not blocked by the β1-selective antagonist CGP 20712A but was surmountably antagonized by the β2-selective antagonist ICI 118551 nih.gov. In nonfailing human ventricular myocardium, zinterol acts as a partial agonist for adenylyl cyclase stimulation, an effect mediated entirely by β2-receptors nih.gov.

cAMP-Independent Pathways : Research has also uncovered evidence of cAMP-independent signaling pathways activated by zinterol. In adult rat ventricular myocytes, the positive inotropic effect of zinterol is not inhibited by protein kinase A inhibitors, suggesting a cAMP-independent mechanism nih.gov. This effect is linked to intracellular alkalinization through a bicarbonate-dependent process nih.gov.

G-Protein Coupling : The signaling cascade initiated by zinterol is dependent on the type of G-protein to which the β2-adrenoceptor is coupled. While β2-adrenoceptors predominantly couple to stimulatory G-proteins (Gs), they can also couple to inhibitory G-proteins (Gi) nih.gov. In wild-type mouse ventricular myocytes, the stimulatory effect of zinterol on the L-type Ca²⁺ current was significantly enhanced after treatment with pertussis toxin, which inactivates Gi-proteins. This suggests a dual coupling of the β2-adrenoceptor to both Gs and Gi proteins nih.gov.

Interactive Data Table: this compound's Role in Signal Transduction

Pathway ComponentCell/Tissue TypeZinterol EffectKey FindingsCitation
Adenylyl CyclaseHuman atriumStimulation (EC₅₀ = 30 nM)β2-adrenoceptor mediated nih.gov
Adenylyl CyclaseNonfailing human ventricular myocardiumPartial agonistβ2-receptor mediated nih.gov
Protein Kinase AAdult rat ventricular myocytesInotropic effect is independent of PKA inhibitionSuggests a cAMP-independent pathway nih.gov
G-protein CouplingWild-type mouse ventricular myocytesEnhanced Ca²⁺ current after Gi inactivationIndicates dual coupling to Gs and Gi proteins nih.gov

Insights into Beta-Adrenoceptor Ligand Efficacy and Selectivity

This compound has been pivotal in studies aimed at understanding the efficacy and selectivity of ligands targeting beta-adrenoceptors. Its well-defined profile as a potent and selective β2-adrenoceptor agonist allows it to be used as a reference compound in comparative pharmacological studies medchemexpress.comrndsystems.com.

The selectivity of zinterol for the β2-adrenoceptor over the β1-adrenoceptor has been quantified in human artery preparations, with pKB values of 8.3 for β2 receptors and less than 5.7 for β1 receptors rndsystems.com. This high degree of selectivity makes it a useful tool for isolating and studying the specific functions of the β2-adrenoceptor subtype.

In studies comparing a range of β-adrenoceptor agonists, zinterol was identified as having subtype-selective intrinsic efficacy for the β2-adrenoceptor nih.gov. This means that its ability to activate the receptor and elicit a functional response is greater for the β2 subtype compared to others.

Interestingly, research has also shown that zinterol can act as a full agonist at both mouse and human β3-adrenoceptors, demonstrating high potency and efficacy at this receptor subtype as well nih.gov. This finding highlights the complexity of ligand-receptor interactions and the importance of characterizing ligand activity across all receptor subtypes. In Chinese hamster ovary (CHO-K1) cells expressing the human β3-adrenoceptor, zinterol was more potent at increasing cAMP levels than the selective β3-adrenoceptor agonist CL316243 nih.gov.

Advanced Research Considerations for Zinterol Hydrochloride

Structure-Activity Relationship (SAR) Studies of Related Compounds

The biological activity of Zinterol (B47285) hydrochloride is intrinsically linked to its chemical structure, which is a substituted phenylethanolamine. Structure-activity relationship (SAR) studies on related compounds have provided significant insights into the molecular features necessary for potent and selective beta-adrenergic agonism.

Key structural components that influence the activity of phenylethanolamine-based beta-agonists include:

The Ethanolamine (B43304) Side Chain : A secondary amine in the phenylethanolamine side chain is crucial for receptor stimulation. The substituent on the nitrogen atom plays a significant role in determining selectivity for different beta-adrenoceptor subtypes.

The Aromatic Ring : Substitutions on the phenyl ring are critical for agonist activity. For many beta-2 adrenergic agonists, "phenol equivalent" groups in the meta- and/or para-positions are necessary for agonism. In the case of Zinterol, the presence of a sulfonamide group is a key feature.

Stereochemistry : The stereochemistry of the ethanolamine side chain is also a determinant of activity. For many beta-blockers, the (S)-configuration is more active than the (R)-configuration.

SAR studies on sulfonamide derivatives have shown that modifications to the sulfonamide group can significantly impact their biological activity, including their potential as anti-hyperglycemic or anti-inflammatory agents. researchgate.netopenaccesspub.org For antibacterial sulfonamides, a free aromatic amine is often required, while in other applications, substitutions on this amine can lead to varied pharmacological profiles. openaccesspub.org

Table 1: Key Structural Features and Their Impact on Beta-Adrenergic Agonist Activity

Structural FeatureModificationImpact on Activity
Ethanolamine Side Chain Secondary AmineEssential for receptor stimulation
N-substituentInfluences β-subtype selectivity
Aromatic Ring Phenolic or "Phenol Equivalent" GroupsNecessary for β2-adrenergic agonism
Sulfonamide GroupKey feature in Zinterol and related compounds
Stereochemistry (S)- vs. (R)-configurationCan significantly affect potency

Development of Zinterol Hydrochloride Analogs and Derivatives

The development of analogs and derivatives of this compound is a key area of research aimed at enhancing its therapeutic properties. This involves the synthesis of new molecules with systematic modifications to the Zinterol scaffold to explore the impact on receptor affinity, selectivity, and functional activity.

One approach to developing analogs involves replacing the meta-phenolic group of traditional catecholamine agonists with other hydrogen-bonding moieties. nih.gov For instance, the synthesis of catecholamine analogs with a substituted sulfonyl or sulfonylalkyl group in the meta position has been explored. nih.gov Adrenergic activity in these analogs is influenced by the nature of the bridge between the sulfonyl group and the aromatic ring, as well as substitutions on the sulfonyl and amino groups. nih.gov

The synthesis of N-substituted succinimides and quinolyloxypropanolamines represents other avenues for creating novel beta-adrenergic agents. nih.govnih.gov In the case of quinolyloxypropanolamines, the position of the heteroaryl nitrogen atom and the N-alkyl substituent were found to be determinants of beta-1 adrenolytic activity and selectivity. nih.gov Such synthetic strategies could be adapted to create a diverse library of Zinterol analogs for further pharmacological evaluation. The development of a novel Zuranolone analog, for instance, involved substituting a pyrazole (B372694) group with triazolone derivatives to improve its pharmacokinetic profile. mdpi.com

Computational Modeling and Simulation Studies

Computational modeling and simulation have become indispensable tools in drug discovery, offering insights into the molecular interactions between ligands and their receptors. For this compound, these in silico approaches can predict binding modes, estimate binding affinities, and elucidate the structural basis for its agonist activity at beta-adrenoceptors.

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a receptor. biorxiv.org Studies involving the docking of beta-blockers and agonists to beta-adrenergic receptor models have identified key amino acid residues involved in ligand binding. biorxiv.org These computational models can also explore the stereospecific interactions of drugs with their receptors. biorxiv.org

Recent advances in structural biology have provided high-resolution crystal structures of beta-adrenergic receptors, which serve as templates for more accurate homology modeling and docking studies. biorxiv.org Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the receptor-ligand complex over time, providing a more realistic representation of the biological environment. biorxiv.orgcellml.org While specific in silico studies on Zinterol are not extensively reported in the available literature, the methodologies applied to other beta-agonists provide a clear framework for future computational investigations of Zinterol.

Advanced Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound in biological matrices are essential for pharmacokinetic studies and regulatory purposes. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the methods of choice for this application due to their high sensitivity and specificity.

LC-MS/MS methods have been developed for the quantification of various pharmaceuticals, including beta-blockers and other drugs of abuse, in different biological samples. nih.govcuny.edunih.govtorvergata.it These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and mass spectrometric detection. nih.govresearchgate.net The selectivity of LC-MS/MS allows for the accurate measurement of the target analyte even in complex matrices like plasma or urine. nih.govnih.gov

The development of a robust LC-MS/MS method for this compound would involve optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. The use of an internal standard is also crucial for accurate quantification. nih.gov While a specific, validated LC-MS/MS method for Zinterol was not detailed in the search results, the established principles for similar compounds provide a clear path for its development.

Future Directions in Beta-Adrenoceptor Agonist Research

The field of beta-adrenoceptor agonist research is continuously evolving, with several exciting future directions aimed at developing more effective and safer therapeutics.

One of the most promising areas is the concept of biased agonism or functional selectivity . nih.govnih.gov This paradigm recognizes that a single receptor can activate multiple downstream signaling pathways, and that different ligands can stabilize distinct receptor conformations, leading to preferential activation of one pathway over another. nih.govresearchgate.net For beta-2 adrenoceptors, developing G protein-biased agonists could lead to enhanced bronchodilation with reduced receptor desensitization and downregulation, which are associated with beta-arrestin signaling. nih.gov Conversely, beta-arrestin biased agonists for the beta-1 adrenoceptor may offer cardioprotective effects. nih.gov

The development of bifunctional ligands , such as muscarinic antagonist-beta-2 agonist (MABA) compounds, represents another innovative approach. These single molecules are designed to target two different receptors involved in bronchoconstriction, potentially offering synergistic therapeutic benefits.

Continued exploration of novel chemical scaffolds and the application of advanced computational and screening technologies will undoubtedly lead to the discovery of new beta-adrenoceptor agonists with tailored pharmacological profiles. The ultimate goal is to design ligands that selectively engage the desired signaling pathways to maximize therapeutic efficacy while minimizing adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zinterol Hydrochloride
Reactant of Route 2
Reactant of Route 2
Zinterol Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.